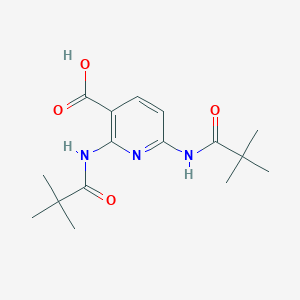

2,6-Dipivalamidopyridine-3-carboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H23N3O4 |

|---|---|

Molekulargewicht |

321.37 g/mol |

IUPAC-Name |

2,6-bis(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C16H23N3O4/c1-15(2,3)13(22)18-10-8-7-9(12(20)21)11(17-10)19-14(23)16(4,5)6/h7-8H,1-6H3,(H,20,21)(H2,17,18,19,22,23) |

InChI-Schlüssel |

NTFHEDMBXYIQMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)NC1=NC(=C(C=C1)C(=O)O)NC(=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,6 Dipivalamidopyridine 3 Carboxylic Acid

Retrosynthetic Analysis of the 2,6-Dipivalamidopyridine-3-carboxylic Acid Skeleton

A retrosynthetic analysis of 2,6-Dipivalamidopyridine-3-carboxylic Acid provides a logical roadmap for its synthesis by deconstructing the target molecule into simpler, more readily available starting materials. The primary disconnections are outlined below:

Amide Bond Disconnection: The most apparent retrosynthetic step involves the disconnection of the two pivaloyl groups from the amino functionalities. This leads to the key intermediate, 2,6-diaminopyridine-3-carboxylic acid . The forward reaction, an acylation, would involve the treatment of the diamino-acid with pivaloyl chloride or a related acylating agent.

Carboxylic Acid Functionality Disconnection: The introduction of the carboxylic acid group at the C3 position of the pyridine (B92270) ring is a critical transformation. Several synthetic pathways can be envisaged for this step, leading to different precursors:

From a cyano group: A common and effective strategy is the hydrolysis of a nitrile. This points to 2,6-diamino-3-cyanopyridine as a direct precursor.

From a methyl group: Oxidation of a methyl group at the C3 position offers another viable route. This suggests 3-methyl-2,6-diaminopyridine as a potential starting material.

Direct Carboxylation: A more direct, though often challenging, approach would be the regioselective carboxylation of a 2,6-diaminopyridine (B39239) derivative at the C3 position.

Pyridine Ring Disconnection: The final stage of the retrosynthetic analysis involves breaking down the polysubstituted pyridine ring into acyclic precursors. This can be achieved through various cyclocondensation strategies, often involving multicomponent reactions. For instance, the 2,6-diamino-3-cyanopyridine precursor could be conceptually disassembled into simpler building blocks such as a dicarbonyl compound, a source of ammonia, and a molecule contributing the cyanoacetyl fragment.

This systematic deconstruction highlights the key challenges and strategic considerations in the synthesis of 2,6-Dipivalamidopyridine-3-carboxylic Acid, namely the construction of the heavily substituted pyridine core and the regioselective introduction of the carboxylic acid functionality.

Approaches to Polyfunctionalized Pyridine Ring Systems

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation in Pyridine Synthesis

The formation of the pyridine ring necessitates the creation of multiple carbon-carbon and carbon-nitrogen bonds. A variety of strategies have been developed to achieve this in a controlled manner. One powerful approach involves a two-pot, three-component synthesis based on the Diels-Alder reactions of 2-azadienes. nih.gov These 2-azadienes can be generated in situ via a redox-neutral intermolecular catalytic aza-Wittig reaction. nih.gov This method allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from readily available aldehydes, α,β-unsaturated carboxylic acids, and enamines. nih.gov

Another versatile strategy involves the multi-component reaction of ynals, isocyanates, amines, and alcohols, catalyzed by a base, to produce a wide array of pyridine derivatives with high regioselectivity.

Copper-Catalyzed Oxidative Coupling Reactions for Polysubstituted Pyridines

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of polysubstituted pyridines due to their efficiency and functional group tolerance. An efficient approach involves the copper-catalyzed oxidative sp³ C-H coupling of oxime acetates with toluene (B28343) derivatives. researchgate.netnih.gov This method provides a flexible and facile route to substituted pyridines. researchgate.net Furthermore, benzylamine (B48309) and p-toluenesulfonylhydrazone can also be reacted with oxime acetates to further diversify the synthetic scope. researchgate.netnih.gov

Another copper-catalyzed method involves the condensation of oxime acetates and α,β-unsaturated ketimines. nih.gov This reaction proceeds under mild conditions with high regioselectivity, enabling the preparation of a broad spectrum of polysubstituted pyridines that are often difficult to access through traditional condensation methods. nih.gov Copper-promoted C(sp³)–C(sp³) coupling followed by cyclization sequences of unactivated ketones and acylhydrazones also provides an expeditious route to pyridazine (B1198779) skeletons, which are structurally related to pyridines. nih.gov

Below is a table summarizing some copper-catalyzed reactions for the synthesis of substituted pyridines:

| Reactants | Catalyst/Reagents | Product Type | Reference |

| Oxime acetates, Toluene derivatives | Cu(OTf)₂, PhI(OAc)₂ | Polysubstituted pyridines | researchgate.netdegloorcollege.in |

| Oxime acetates, α,β-Unsaturated ketimines | Copper catalyst | Polysubstituted pyridines | nih.gov |

| Unactivated ketones, Acylhydrazones | Copper promoter | Polysubstituted pyridazines | nih.gov |

Cyclocondensation and One-Pot Synthetic Protocols for Dihydropyridines and Pyridones

Cyclocondensation reactions, particularly one-pot multicomponent reactions (MCRs), offer an atom-economical and efficient pathway to highly functionalized pyridine derivatives. A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives from aromatic aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate. wpmucdn.com This approach is particularly relevant as the resulting 2-amino-3-cyanopyridine can be a direct precursor to the target molecule's core structure. The use of heterogeneous catalysts, such as nanostructured diphosphate (B83284) Na₂CaP₂O₇, can facilitate these reactions under solvent-free conditions with high yields and catalyst recyclability. wpmucdn.com

The Thorpe-Guareschi reaction is another powerful tool for the synthesis of pyridinethiones, which can be further functionalized. For instance, diverse 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones can be synthesized via a Claisen condensation followed by a Thorpe-Guareschi reaction of the resulting diketones with cyanothioacetamide. orgsyn.org

Furthermore, cyclocondensation reactions between β-enaminodiketones and various amidines can lead to a range of polyazaheterocycles, including pyrido[1,2-a]pyrimidinones. google.com The regiochemistry of these reactions can often be predicted and explained using computational methods such as DFT-B3LYP calculations. google.com

The following table provides examples of cyclocondensation and one-pot reactions for the synthesis of pyridine derivatives:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehydes, Malononitrile, Methyl ketones, Ammonium acetate | Nanostructured Na₂CaP₂O₇, 80 °C, solvent-free | 2-Amino-3-cyanopyridine derivatives | wpmucdn.com |

| Isatin, Malononitrile, 3-Aminopyrazole | "On-water" reaction | Benzo[c]pyrazolo researchgate.netgoogle.comnaphthyridines | google.com |

| Aldehydes, Malononitrile, Thiophenols | Zn(II) or Cd(II) MOF catalyst, neat conditions | 2-Amino-6-(arylthio)pyridine-3,5-dicarbonitriles | wpmucdn.com |

| 3-Formylchromone, Primary amines, Meldrum's acid | Reflux in acetic acid | Functionalized 2-pyridone-3-carboxylic acids | nih.gov |

Introduction and Modification of Carboxylic Acid Functionalities

The introduction of the carboxylic acid group at the C3 position is a key step that can be achieved through various synthetic transformations.

Oxidation Reactions for Carboxylic Acid Formation

One of the most straightforward methods for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a pre-existing alkyl group. In the context of the target molecule, the oxidation of a 3-methyl-2,6-diaminopyridine would yield the desired 2,6-diaminopyridine-3-carboxylic acid. While chemical oxidation methods can be harsh and may not be compatible with the amino groups, bioconversion offers a milder alternative. For instance, the fungus Exophiala dermatitidis has been shown to regioselectively oxidize a single methyl group of 2,6-dimethylpyridine (B142122) to 6-methylpicolinic acid with high conversion yields. nih.gov This suggests that a similar biocatalytic approach could potentially be developed for the oxidation of 3-methyl-2,6-diaminopyridine.

Another approach involves the hydrolysis of a nitrile group. The synthesis of 2-amino-3-cyanopyridine derivatives via multicomponent reactions has been discussed previously. wpmucdn.com The cyano group can then be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.org Acid hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), initially forms the carboxylate salt, which is then acidified to yield the carboxylic acid. libretexts.org

The final step in the synthesis of the target molecule is the acylation of the amino groups. The reaction of 2,6-diaminopyridine with acylating agents such as acyl halides or carboxylic acids in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) can yield N-monoacyl or N,N'-diacyl derivatives. nih.gov Specifically, the reaction of 2,6-diaminopyridine with rhodamine acid chloride in the presence of triethylamine (B128534) has been reported to proceed smoothly, suggesting that similar conditions could be employed for the pivaloylation step. nih.gov

Regioselective Functionalization at the Pyridine 3-Position

Direct and regioselective C-H carboxylation of a pyridine ring at the 3-position (nicotinic acid position) is an inherently challenging transformation. Therefore, the most efficient and common strategy for synthesizing 2,6-disubstituted-pyridine-3-carboxylic acids is to begin with a starting material where the carboxylic acid group, or a precursor, is already present at the C-3 position.

For the target molecule, a logical and synthetically viable starting material is 2,6-Diaminonicotinic Acid . This commercially available compound provides the core pyridine structure with the amino groups at positions 2 and 6 and the carboxylic acid at position 3, thereby circumventing the need for a difficult regioselective functionalization step. An alternative approach involves using an ester of this acid, such as Ethyl 2,6-diaminonicotinate , which would necessitate a final hydrolysis step to yield the desired carboxylic acid. This latter approach can be advantageous as the ester group may prevent side reactions involving the carboxylic acid during the amidation step and can improve solubility in organic solvents.

Synthesis of Pivalamido Substituents

The introduction of the two pivalamido groups onto the pyridine ring is accomplished through standard, yet carefully controlled, amide bond formation reactions. The primary challenge in this step is the steric hindrance posed by the bulky pivaloyl group and the adjacent substituents on the pyridine ring.

The formation of an amide bond typically involves the reaction of an amine with an activated carboxylic acid derivative. In the context of synthesizing the title compound from 2,6-diaminonicotinic acid, the pivaloyl group is introduced by reacting the amino groups with an activated form of pivalic acid. The most direct method is the use of an acyl halide, specifically Pivaloyl chloride .

Alternative strategies for amide bond formation exist, often employed to achieve milder reaction conditions or to accommodate sensitive functional groups. These methods rely on in-situ activation of a carboxylic acid using a coupling reagent. While not the most direct route for this specific synthesis, they represent important general strategies in organic chemistry.

Table 1: Common Amide Bond Formation Strategies

| Activation Method | Reagent(s) | Byproducts | Typical Conditions |

|---|---|---|---|

| Acyl Chloride | Pivaloyl Chloride, Base (e.g., Pyridine, Triethylamine) | Amine Hydrochloride Salt | Anhydrous organic solvent (DCM, THF), 0°C to room temp. |

| Mixed Anhydride | Pivalic Anhydride, Base | Pivalic Acid | Anhydrous organic solvent, mild conditions researchgate.net. |

| Carbodiimide Coupling | EDC, HOBt | Substituted Urea, Water | Anhydrous organic solvent (DMF, DCM), room temperature. |

| Phosphonium Salt | PyBOP, Base (e.g., DIPEA) | Phosphine Oxide, HOBt | Anhydrous organic solvent (DMF, DCM), room temperature. |

The synthesis of 2,6-Dipivalamidopyridine-3-carboxylic Acid is achieved by the di-acylation of 2,6-diaminonicotinic acid. The reaction involves treating the starting material with at least two equivalents of pivaloyl chloride in the presence of a non-nucleophilic base.

A plausible synthetic procedure is as follows:

2,6-Diaminonicotinic acid is suspended in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

The mixture is cooled in an ice bath to 0°C.

A tertiary amine base, such as Triethylamine or Pyridine (in slight excess, >2 equivalents), is added to act as a proton scavenger for the HCl generated during the reaction.

Pivaloyl chloride (at least 2 equivalents) is added dropwise to the stirred suspension. The steric bulk of the pivaloyl group requires careful control of the reaction conditions to ensure di-acylation occurs efficiently.

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates the complete consumption of the starting material.

If an ester starting material like Ethyl 2,6-diaminonicotinate is used, the resulting product would be the corresponding ester, Ethyl 2,6-dipivalamidopyridine-3-carboxylate . This intermediate would then require hydrolysis to yield the final carboxylic acid product. This hydrolysis is typically achieved under basic conditions (e.g., using LiOH or NaOH in a water/alcohol mixture) followed by acidic workup, or under acidic conditions (e.g., refluxing in aqueous HCl). Studies on the hydrolysis of nicotinic acid esters show that the reaction rates are influenced by factors like pH and the steric nature of the ester group tandfonline.comnih.govtandfonline.com.

Purification and Isolation Techniques for Complex Pyridine Derivatives

The purification of 2,6-Dipivalamidopyridine-3-carboxylic Acid from the reaction mixture is critical to obtaining a product of high purity. The presence of both acidic (carboxylic acid) and neutral (amide) functionalities, along with its likely crystalline nature, dictates the purification strategy.

A standard purification sequence would involve:

Quenching and Initial Extraction: The reaction is first quenched by the addition of water or a dilute aqueous acid. The organic layer is separated.

Acid-Base Extraction: This is a highly effective technique for separating the carboxylic acid product from non-acidic impurities (like any unreacted pivaloyl chloride or byproducts).

The organic solution containing the crude product is extracted with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution. The target compound, being a carboxylic acid, will deprotonate and dissolve in the aqueous basic layer as its carboxylate salt.

Neutral organic impurities will remain in the organic layer, which is then discarded.

The aqueous layer is then carefully acidified with a dilute acid like HCl or H₂SO₄ to a pH of approximately 2-3 mdpi.com. This re-protonates the carboxylate, causing the pure 2,6-Dipivalamidopyridine-3-carboxylic Acid to precipitate out of the solution.

Filtration and Washing: The precipitated solid is collected by vacuum filtration. The solid is washed with cold deionized water to remove any residual inorganic salts and then with a non-polar solvent like hexane (B92381) to remove any remaining organic impurities.

Recrystallization: For final purification, recrystallization is employed. The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water, acetic acid, or toluene) and allowed to cool slowly. This process yields well-formed crystals of the pure product, leaving trace impurities behind in the mother liquor mdpi.com.

Drying: The purified crystalline product is dried under vacuum, potentially at an elevated temperature (e.g., 80-120 °C), to remove all traces of solvent tandfonline.com.

This multi-step purification process is designed to effectively remove unreacted starting materials, reagents, and byproducts, leveraging the specific chemical properties of the target molecule.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methods for Molecular Structure Elucidation (Excluding Basic Identification Data)

Spectroscopic techniques are fundamental in confirming the intricate molecular architecture of the title compound, moving beyond simple identification to provide detailed structural insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton environments within the molecule. Based on established principles and data from analogous substituted pyridines, a predicted spectrum for 2,6-Dipivalamidopyridine-3-carboxylic Acid can be detailed. acs.orgacs.orgmdpi.com

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each type of proton. The two remaining protons on the pyridine (B92270) ring (H-4 and H-5) would appear as distinct doublets in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring. wikipedia.orglibretexts.org The amide (N-H) protons are anticipated to present as singlets, with their chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The eighteen equivalent protons of the two tert-butyl groups would yield a sharp, intense singlet in the upfield aliphatic region. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield position (>10 ppm), a characteristic feature of such functional groups. libretexts.orgyoutube.com

¹³C NMR Spectroscopy: The carbon spectrum would provide complementary information. The five carbons of the pyridine ring are expected to resonate in the range of 120-160 ppm, with their exact shifts influenced by the nature and position of the substituents. acs.orgwikipedia.org The carbonyl carbons from the two amide groups and the carboxylic acid group would appear significantly downfield, typically in the 165-185 ppm region. libretexts.org The quaternary and methyl carbons of the tert-butyl groups would be found in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |

| Pyridine H-4, H-5 | 7.5 - 8.5 | 120 - 140 | Aromatic region; deshielded by the ring nitrogen and substituents. wikipedia.org |

| Pyridine C-2, C-6 | - | 150 - 160 | Carbon atoms bearing the electron-withdrawing amide groups are significantly deshielded. acs.orgmdpi.com |

| Pyridine C-3 | - | ~145 | Carbon bearing the carboxylic acid group. |

| Pyridine C-4, C-5 | - | 120 - 140 | Chemical shifts influenced by adjacent substituents. acs.org |

| Amide N-H | 8.0 - 9.5 | - | Chemical shift is variable, dependent on hydrogen bonding. |

| Carboxylic Acid O-H | 10.0 - 13.0 | - | Highly deshielded proton, signal is often broad. youtube.com |

| Amide C=O | - | 165 - 175 | Typical range for amide carbonyls. |

| Carboxylic Acid C=O | - | 170 - 185 | Typical range for carboxylic acid carbonyls. libretexts.org |

| tert-Butyl C(CH₃)₃ | - | 30 - 40 | Quaternary carbon of the pivaloyl group. |

| tert-Butyl C(CH₃)₃ | ~1.3 | 25 - 30 | Shielded aliphatic protons, highly symmetric environment leads to a single sharp peak. |

Mass spectrometry (MS) serves to confirm the molecular weight and provides insight into the molecule's stability and fragmentation pathways. For 2,6-Dipivalamidopyridine-3-carboxylic Acid (C₁₈H₂₅N₃O₄), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (363.41). In negative ion mode, an [M-H]⁻ ion at m/z 362.4 would be prominent, while in positive ion mode, an [M+H]⁺ ion at m/z 364.4 would be observed. rsc.org

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

α-Cleavage: A dominant fragmentation for amides and carboxylic acids involves cleavage of bonds adjacent to the carbonyl group. libretexts.orgjove.comlibretexts.org

Loss of a tert-butyl group: Cleavage can result in the loss of a C(CH₃)₃ radical (57 Da), leading to a significant fragment ion.

Loss of a pivaloyl group: Cleavage of the N-CO bond, a common fragmentation in amides, would result in the loss of the pivaloyl group (C₅H₉O, 85 Da). nih.govresearchgate.net

Decarboxylation: Aromatic carboxylic acids readily lose the -COOH group as CO₂ (44 Da), particularly from the molecular ion. youtube.comwhitman.edu This would result in a prominent [M-45]⁺ peak.

Loss of H₂O: A peak corresponding to [M-18] can sometimes be observed, especially in aromatic acids with an ortho group containing an abstractable hydrogen. whitman.edu

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups, offering a detailed fingerprint of its structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions from the amide and carboxylic acid moieties.

O-H Stretch: A very broad and strong absorption band is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.comopenstax.org

N-H Stretch: A moderate absorption around 3200-3300 cm⁻¹ is expected for the N-H stretching of the secondary amide groups.

C=O Stretch: This region is particularly informative. Two distinct, strong C=O stretching bands are anticipated. The band for the carboxylic acid carbonyl, when in a hydrogen-bonded dimer, typically appears around 1710 cm⁻¹. libretexts.orglibretexts.org The amide carbonyl stretch (Amide I band) is expected between 1650 and 1680 cm⁻¹, a region sensitive to conformation and hydrogen bonding. leibniz-fli.debiorxiv.orgresearchgate.net

N-H Bend (Amide II): This band, resulting from N-H bending and C-N stretching vibrations, appears around 1520-1550 cm⁻¹. leibniz-fli.debiorxiv.org

Raman Spectroscopy: Raman spectroscopy provides complementary information, especially for the pyridine ring vibrations.

Pyridine Ring Modes: The characteristic ring breathing and stretching modes of the pyridine core would be prominent in the Raman spectrum, typically appearing in the 990-1050 cm⁻¹ and 1580-1610 cm⁻¹ regions. researchgate.netresearchgate.netacs.orgxmu.edu.cn The positions of these bands are sensitive to the substitution pattern on the ring.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | Characteristic of hydrogen-bonded dimers. orgchemboulder.comopenstax.org |

| Secondary Amide | N-H stretch | 3200 - 3300 | Position influenced by hydrogen bonding. |

| Carboxylic Acid | C=O stretch | ~1710 | Lower frequency due to dimeric hydrogen bonding. libretexts.org |

| Secondary Amide | C=O stretch (Amide I) | 1650 - 1680 | Sensitive to conformation and electronic effects. researchgate.netacs.org |

| Pyridine Ring | C=C, C=N stretches | 1580 - 1610 | Strong in Raman spectra. researchgate.net |

| Secondary Amide | N-H bend (Amide II) | 1520 - 1550 | Coupled C-N stretch and N-H bend. leibniz-fli.de |

| Pyridine Ring | Ring Breathing | 990 - 1050 | Characteristic pyridine ring mode, strong in Raman. acs.orgxmu.edu.cn |

Single Crystal X-ray Diffraction Studies on Pyridine-Amide-Carboxylic Acid Systems

While a specific crystal structure for 2,6-Dipivalamidopyridine-3-carboxylic Acid is not publicly available, analysis of closely related pyridine-amide and pyridine-carboxylic acid systems provides a robust framework for predicting its solid-state structure.

X-ray diffraction studies on analogous compounds, such as 2,6-diaminopyridinium derivatives and picolinamides, reveal key geometric features. nih.govresearchgate.netnih.gov The central pyridine ring is expected to be largely planar. The bond lengths within the ring will deviate slightly from those in unsubstituted pyridine due to the electronic influence of the three substituents. The C-N bonds of the amide groups will exhibit partial double-bond character, resulting in a shorter bond length than a typical C-N single bond. The geometry around the amide nitrogen atoms in similar structures shows significant pyramidalization, deviating from a purely planar sp² hybridization. nih.govresearchgate.net

Expected Bond Parameters from Analogous Systems

| Bond | Parameter | Expected Value | Source / Analogy |

| Pyridine Ring | C-N Bond Length | ~1.34 Å | Pyridine derivatives |

| Pyridine Ring | C-C Bond Length | ~1.39 Å | Pyridine derivatives |

| Amide | C=O Bond Length | ~1.24 Å | Picolinamide structures |

| Amide | C-N Bond Length | ~1.33 Å | Picolinamide structures, showing partial double bond character |

| Carboxylic Acid | C=O Bond Length | ~1.22 Å | Carboxylic acid structures |

| Carboxylic Acid | C-O Bond Length | ~1.31 Å | Carboxylic acid structures |

| Pyridine Ring | C-N-C Angle | ~118-123° | Dependent on protonation state and substitution. researchgate.net |

| Amide | O-C-N Angle | ~122° | Picolinamide structures |

Amide Group Conformation: Studies on related 2,6-diamidopyridine systems show a general preference for the amide geometry where the carbonyl oxygen is oriented anti to the pyridine nitrogen. The bulky tert-butyl groups will sterically influence the orientation of the pivaloyl substituents relative to the pyridine ring. The C(ring)-C(ring)-N-C(amide) and C(ring)-N-C(amide)=O torsion angles will define this orientation, likely adopting a twisted conformation to minimize steric hindrance.

Carboxylic Acid Conformation: The carboxylic acid group also has conformational flexibility. The C(ring)-C(ring)-C(acid)-O torsion angle determines its orientation relative to the pyridine ring. There is often a preference for near co-planarity to maximize conjugation, but this can be disrupted by intramolecular hydrogen bonding or crystal packing forces. Furthermore, the carboxyl group itself can exist in syn or anti conformations, with the syn conformation being generally more stable but the anti form sometimes favored in solution to facilitate intermolecular interactions.

Key Torsion Angles and Conformational Preferences

| Torsion Angle | Description | Expected Preference / Notes |

| C6-C2-N-C(O) | Rotation of amide group at C2 | Likely non-zero to relieve steric strain with adjacent groups. |

| C2-N-C(O)-C(tBu) | Amide bond conformation | Typically near 180° (trans), but steric crowding can induce deviations. |

| C2-C3-C(OOH)-O | Rotation of carboxylic acid | May favor planarity, but can be twisted. |

| C3-C(OOH)-O-H | Carboxyl group conformation | Generally prefers the syn conformation (torsion angle near 0°). |

Identification of Intramolecular Hydrogen Bonding Networks and Steric Effects

The molecular structure of 2,6-Dipivalamidopyridine-3-carboxylic Acid is ripe for the formation of extensive intramolecular hydrogen bonding networks. Potential hydrogen bond donors include the carboxylic acid hydroxyl proton (-COOH) and the two amide protons (-NH-). Acceptors include the pyridine ring nitrogen, the two amide carbonyl oxygens (C=O), and the carboxylic acid carbonyl oxygen.

These interactions are heavily influenced by the steric hindrance imposed by the voluminous pivaloyl groups. The most plausible hydrogen bonds are those that contribute to a stable, planar, six-membered ring-like structure, a common motif in related ortho-substituted pyridine derivatives. mdpi.com Key potential intramolecular hydrogen bonds include:

An interaction between the carboxylic acid hydroxyl proton and the pyridine ring nitrogen (O-H···N).

An interaction between the amide proton at the 2-position and the carbonyl oxygen of the carboxylic acid group (N-H···O).

An interaction between the amide proton at the 6-position and the pyridine ring nitrogen (N-H···N).

The formation of these bonds creates quasi-aromatic chelate rings, which enhance molecular stability. mdpi.com However, the significant steric bulk of the tertiary-butyl moieties of the pivaloyl groups forces a specific, twisted conformation of the amide side chains relative to the pyridine ring, which in turn favors certain hydrogen bonding patterns over others. This steric crowding can prevent full planarity and influence the strength and geometry of the hydrogen bonds. researchgate.netrsc.org In related 2,6-diaminopyridine (B39239) structures, N-H···O and N-H···N hydrogen bonds are primary determinants of the crystal packing and molecular conformation. nih.govresearchgate.net

Table 1: Typical Hydrogen Bond Parameters in Related Pyridine Derivatives

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| O-H (Carboxyl) | N (Pyridine) | O-H···N | 2.50 - 2.70 | 150 - 170 |

| N-H (Amide) | O (Carbonyl) | N-H···O | 2.70 - 2.90 | 140 - 160 |

| N-H (Amide) | N (Pyridine) | N-H···N | 2.80 - 3.10 | 130 - 150 |

This table presents representative data synthesized from studies on analogous molecular structures. rsc.orgnih.govnih.gov

Conformational Dynamics in Solution (e.g., Variable Temperature NMR Studies)

In solution, 2,6-Dipivalamidopyridine-3-carboxylic Acid is not a static entity. The amide C-N bonds possess a degree of double bond character, leading to restricted rotation around the pyridine-N(amide) axis. This phenomenon, coupled with the steric hindrance from the pivaloyl groups, results in the existence of different conformational isomers, or rotamers, that can interconvert.

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating such dynamic processes. vnu.edu.vnnih.gov At low temperatures, the rate of interconversion between rotamers is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is increased, the rate of rotation increases. This causes the distinct NMR signals to broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.govresearchgate.netresearchgate.net

For 2,6-Dipivalamidopyridine-3-carboxylic Acid, VT ¹H NMR studies would likely reveal temperature-dependent behavior for the amide N-H protons and the protons of the tert-butyl groups. The presence of two different pivalamido environments (one adjacent to the carboxylic acid at position 3, and one at position 6) would further complicate the spectra at low temperatures.

Table 2: Hypothetical Variable Temperature ¹H NMR Data for Key Protons

| Proton Group | Low Temperature (e.g., 223 K) | Coalescence Temp. (Tc) | High Temperature (e.g., 353 K) |

| Amide N-H (Position 2) | Sharp singlet, δ ~10.5 ppm | ~280 K | Broad singlet, δ ~9.8 ppm |

| Amide N-H (Position 6) | Sharp singlet, δ ~10.2 ppm | ~280 K | Merged with signal from pos. 2 |

| tert-Butyl (Position 2) | Sharp singlet, δ ~1.35 ppm | ~295 K | Sharp singlet, δ ~1.30 ppm |

| tert-Butyl (Position 6) | Sharp singlet, δ ~1.25 ppm | ~295 K | Merged with signal from pos. 2 |

This table illustrates the expected qualitative changes in the ¹H NMR spectrum as a function of temperature, based on principles of dynamic NMR spectroscopy. nih.govnih.gov

Influence of Pivalamido Groups on Molecular Conformation and Steric Bulk

The primary influences of these groups are:

Steric Hindrance: The sheer size of the tert-butyl moieties prevents the molecule from adopting a fully planar conformation. They force the amide carbonyls and tert-butyl groups to rotate out of the plane of the pyridine ring. This creates a crowded molecular environment that sterically shields the adjacent pyridine ring positions and the amide linkages. Studies on similarly substituted pyridines show that bulky groups can significantly distort the geometry away from ideal planarity. nih.gov

Conformational Locking: The steric repulsion between the pivalamido group at the 2-position and the carboxylic acid at the 3-position, as well as between the two pivalamido groups, severely restricts free rotation. This steric clashing is the basis for the conformational dynamics observed in solution, effectively "locking" the molecule into a limited set of low-energy conformations at any given moment.

Modulation of Hydrogen Bonding: By dictating the spatial orientation of the amide N-H and C=O groups, the pivalamido substituents pre-organize the molecule, determining which intramolecular hydrogen bonds are geometrically feasible and favored, as discussed in section 3.2.3.

Table 3: Summary of Conformational Effects Induced by Pivalamido Groups

| Feature | Description | Consequence |

| Steric Bulk | Large van der Waals radius of the tert-butyl groups. | Forces non-planar conformation of amide side chains; shields adjacent functional groups. |

| Rotational Barrier | High energy barrier for rotation around the Pyridine-N(amide) and N(amide)-C(pivaloyl) bonds due to steric clashes. | Leads to observable rotamers at low temperature and dynamic behavior in solution (VT NMR). |

| Dihedral Angles | The C(Py)-C(Py)-N-C(O) and C(Py)-N-C(O)-C(tBu) dihedral angles are expected to be significantly twisted from 0° or 180°. | Defines the 3D shape and limits the possible intramolecular hydrogen bonding networks. |

Coordination Chemistry of 2,6 Dipivalamidopyridine 3 Carboxylic Acid

Ligand Design Principles and Coordination Potential

The design of 2,6-Dipivalamidopyridine-3-carboxylic Acid as a ligand is predicated on the strategic combination of several key functional groups: a pyridine (B92270) ring, two amide moieties, and a carboxylic acid. This amalgamation results in a versatile chelating agent with a predictable yet tunable coordination behavior.

Pyridine-amide and pyridine-carboxylic acid-based ligands are well-regarded for their capacity to act as multidentate donors, offering multiple points of attachment to a central metal ion. researchgate.netrsc.org Ligands incorporating these functionalities can form stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. The pyridine ring offers a nitrogen donor, the amide groups can provide either nitrogen or, more commonly, oxygen donors, and the carboxylic acid presents two oxygen donors. This multiplicity of potential binding sites allows for the formation of structurally diverse and stable coordination compounds. rsc.orgajol.info The structural flexibility of the amide linkages can also permit the ligand to adapt to the specific geometric preferences of different metal ions. rsc.org The combination of a central pyridine ring with carboxylic acid groups, as seen in the analogous pyridine-2,6-dicarboxylic acid, results in a versatile multidentate ligand capable of forming stable complexes with a variety of metal ions. ajol.info

The coordination of 2,6-Dipivalamidopyridine-3-carboxylic Acid to a metal center can occur through several of its heteroatoms. The primary potential binding sites are:

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a classic and effective donor site for a wide range of metal ions. ajol.info

Carboxylate Oxygen: The deprotonated carboxylic acid group offers a strong bidentate or monodentate binding site through its oxygen atoms, readily forming stable complexes. ajol.info

Amide Oxygen/Nitrogen: The amide groups introduce additional coordination possibilities. Generally, the amide oxygen is the preferred donor atom over the amide nitrogen, acting as a hard donor that favorably interacts with many metal ions. researchgate.net Theoretical studies on related ligands indicate that interactions between metal ions and the carbonyl oxygens of amide groups can be stronger than those with the pyridine nitrogen. researchgate.net

The specific coordination mode will ultimately depend on factors such as the nature of the metal ion, the pH of the reaction medium (which influences the protonation state of the carboxylate group), and steric constraints imposed by the bulky pivaloyl groups.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,6-Dipivalamidopyridine-3-carboxylic Acid is expected to proceed by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Pyridine-dicarboxylic acid and pyridine-amide ligands are known to form stable complexes with a variety of transition metals, including cobalt(II), nickel(II), zinc(II), and cadmium(II). ajol.inforesearchgate.net In these complexes, the ligand typically coordinates to the metal ion through the pyridine nitrogen and the oxygen atoms of the carboxylate groups. ajol.info For 2,6-Dipivalamidopyridine-3-carboxylic Acid, coordination is anticipated to involve the pyridine nitrogen and one or both carboxylate oxygens. The amide oxygen atoms may also participate in coordination, leading to higher coordination numbers or the formation of polynuclear structures. The specific stoichiometry and geometry of the resulting complexes will be heavily influenced by the steric bulk of the pivalamido substituents.

Table 1: Potential Coordination Modes with Transition Metals

| Metal Ion | Potential Donor Atoms | Expected Geometry |

| Cu(II) | N(pyridine), O(carboxylate) | Square Planar / Distorted Octahedral |

| Ni(II) | N(pyridine), O(carboxylate), O(amide) | Octahedral |

| Co(II) | N(pyridine), O(carboxylate), O(amide) | Octahedral / Tetrahedral |

| Zn(II) | N(pyridine), O(carboxylate) | Tetrahedral / Octahedral |

This table is illustrative and based on the general coordination chemistry of the constituent functional groups.

Ligands based on pyridine-2,6-dicarboxylic acid are particularly effective in forming complexes with lanthanide ions. surrey.ac.ukresearchgate.netresearchgate.net These ligands can sensitize the luminescence of lanthanide ions, making the resulting complexes potentially useful in optical materials. surrey.ac.uk The coordination typically involves the pyridine nitrogen and the carboxylate oxygens. researchgate.net Given this precedent, 2,6-Dipivalamidopyridine-3-carboxylic Acid is also expected to form stable complexes with lanthanide ions. The coordination environment around the lanthanide ion would likely be completed by solvent molecules or other co-ligands. The large size of lanthanide ions can accommodate high coordination numbers, potentially involving the amide oxygen atoms in addition to the primary pyridine and carboxylate binding sites.

A defining feature of 2,6-Dipivalamidopyridine-3-carboxylic Acid is the presence of two bulky pivalamido groups. Steric hindrance is a critical factor in coordination chemistry, often dictating the coordination number, geometry, and stability of metal complexes. nih.govresearchgate.net The large tertiary butyl groups of the pivalamido substituents are expected to exert significant steric pressure around the metal center. cam.ac.uk This steric congestion can:

Limit the number of ligands that can coordinate to a single metal ion, favoring lower coordination numbers and preventing the formation of highly crowded complexes. researchgate.net

Influence the coordination geometry , potentially forcing a distortion from idealized geometries to minimize steric clashes between the bulky groups. nih.gov For instance, it might prevent the close approach of other ligands or solvent molecules.

Create a protected microenvironment around the metal ion, which can affect its reactivity and photophysical properties. cam.ac.uk

Direct the self-assembly of complexes, potentially favoring the formation of specific supramolecular architectures.

The interplay between the electronic donating ability of the pyridine, amide, and carboxylate groups and the significant steric demands of the pivalamido groups makes 2,6-Dipivalamidopyridine-3-carboxylic Acid a ligand capable of forming unique and structurally controlled metal complexes.

Scientific Article on the Not Possible Due to Lack of Published Research

Following a comprehensive and targeted search of scientific databases and the public domain, it has been determined that there is currently no available published research on the coordination chemistry of the specific compound 2,6-Dipivalamidopyridine-3-carboxylic Acid .

While the compound itself is known and listed by chemical suppliers with the CAS Number 1359763-14-6, there are no scientific articles, communications, or database entries that detail the structural or electronic properties of its metal-ligand assemblies. Specifically, no data could be retrieved for the following critical areas that were requested for the article:

X-ray Crystallography of Coordination Compounds: There are no published crystal structures of metal complexes formed with 2,6-Dipivalamidopyridine-3-carboxylic Acid.

Spectroscopic Signatures of Metal-Ligand Interactions: No studies detailing the UV-Vis, EPR, or other spectroscopic analyses of this ligand's interaction with metal ions were found.

Electronic Structure and Bonding Analysis: Consequently, no theoretical or experimental analyses based on Crystal Field Theory, Ligand Field Theory, or charge transfer phenomena for its coordination complexes have been reported.

The strict requirement to focus solely on "2,6-Dipivalamidopyridine-3-carboxylic Acid" and the detailed, specific nature of the requested outline (requiring research findings, data tables, and in-depth analysis) cannot be met without available scientific literature. To ensure accuracy and avoid speculation, the generation of the requested article is not possible at this time.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions in Solid-State Structures

Hydrogen bonds are the primary driving force in the crystal packing of this molecule, creating robust and directional linkages. mdpi.com The presence of multiple donor and acceptor sites, including the carboxylic acid, amide, and pyridine (B92270) moieties, leads to a variety of well-defined hydrogen bonding motifs.

A predominant and highly predictable motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers. rsc.orgrsc.org In this arrangement, the hydroxyl group of one carboxylic acid molecule hydrogen bonds to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic R²₂(8) ring motif, which is a robust and commonly observed supramolecular synthon. While mixed dimers between different carboxylic acids can exist in liquid phases, they often separate into homodimers upon crystallization. rsc.org

In the context of pyridine derivatives, the carboxylic acid can also engage in strong hydrogen bonds with the basic nitrogen atom of the pyridine ring, a common strategy in cocrystal design. researchgate.net However, the specific substitution pattern of 2,6-Dipivalamidopyridine-3-carboxylic acid influences which interactions dominate. The formation of one-dimensional structures can be stabilized through strong, symmetric double hydrogen bonds. researchgate.net

| Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Common Motif |

| Carboxylic Acid Dimer | 2.6 - 2.8 | 170 - 180 | R²₂(8) |

| Carboxylic Acid···Pyridine | 2.5 - 2.7 | 165 - 175 | Chain/Dimer |

This table presents typical geometric parameters for hydrogen bonds involving carboxylic acids, derived from crystallographic studies of related compounds.

The amide groups (–NH–C=O) are excellent hydrogen bond donors (N-H) and acceptors (C=O) and play a crucial role in forming extended networks. Amide groups can form strong, directional N-H···O=C hydrogen bonds, leading to the assembly of molecules into tapes or sheets. nih.gov This interaction is biologically significant, as it is responsible for linking amino acids to form proteins. nih.gov In some cases, a self-complementary eight-membered ring motif can form between a carboxylic acid group and an amide functionality. chemrxiv.org

The lone pair of electrons on the pyridine nitrogen atom is also a potential hydrogen bond acceptor. While the carboxylic acid proton is the most likely donor to interact with the pyridine nitrogen, N-H···N(pyridine) interactions are also possible, though generally weaker than O-H···N interactions. The formation of these bonds can lead to one-dimensional polymeric structures. wikipedia.org The synthesis of various 2-pyridone-3-carboxylic acids has been a subject of interest, with their antimicrobial activities being evaluated through molecular docking studies that highlight the importance of hydrogen bonding interactions with biological targets. nih.gov

| Hydrogen Bond Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) |

| Amide-Amide | N-H | O=C | 2.8 - 3.1 |

| Amide-Pyridine | N-H | N(pyridine) | 2.9 - 3.2 |

This table provides representative distances for hydrogen bonds involving amide groups.

The two pivalamido groups, which contain bulky tertiary-butyl (tert-butyl) substituents, are critical in controlling the supramolecular architecture. These groups introduce significant steric hindrance, which can selectively block or prevent certain intermolecular interactions while allowing others to proceed. wikipedia.orgorganic-chemistry.org This steric shielding is a key factor in determining the final crystal packing arrangement.

The globular shape of tert-butyl groups can disrupt the formation of extensive, chain-like hydrogen-bonded aggregates that might otherwise form. rsc.org Instead, they tend to promote the formation of smaller, more discrete assemblies. rsc.org For instance, the steric bulk of tert-butyl groups at the 2- and 6-positions of a pyridine ring can effectively shield the nitrogen atom, preventing it from participating in hydrogen bonding or coordinating to Lewis acids. organic-chemistry.org In the case of 2,6-Dipivalamidopyridine-3-carboxylic acid, this steric hindrance from the pivaloyl groups likely prevents intermolecular interactions at positions ortho to the pyridine nitrogen, thereby directing the hydrogen bonding to occur primarily through the carboxylic acid and the amide N-H protons. This pre-organizes the molecule, reducing the number of possible packing arrangements and leading to a more predictable and stable crystal structure. This effect is well-documented, where steric hindrance can prevent a functional group, such as a hydroxyl group, from forming an expected hydrogen bond.

Non-Covalent Interactions

Aromatic π-stacking is a non-covalent interaction between aromatic rings that contributes to the stability of crystal structures. These interactions arise from a combination of electrostatic and dispersion forces. In the solid state of 2,6-Dipivalamidopyridine-3-carboxylic acid, the pyridine rings can stack with each other in either a parallel-displaced or a T-shaped arrangement. These interactions, though weaker than hydrogen bonds, are crucial for the formation of three-dimensional supramolecular frameworks. The interaction enthalpy of side-chain interactions in fibrils has been shown to be more favorable than interactions with water, highlighting their importance in self-assembly. The stacking of electron-rich benzene (B151609) derivatives with electron-poor pyridinium (B92312) rings is a particularly strong form of this interaction used in supramolecular assembly.

| π-π Stacking Parameter | Typical Value | Description |

| Centroid-Centroid Distance | 3.4 - 3.9 Å | The distance between the geometric centers of two interacting pyridine rings. |

| Slip Angle | 20 - 40° | The angle between the normal of one ring plane and the centroid-centroid vector for parallel-displaced stacks. |

This table outlines key geometric parameters used to characterize π-π stacking interactions.

C-H···π interactions are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (the pyridine ring) acts as the acceptor. The methyl groups of the pivalamido substituents provide numerous C-H bonds that can engage in these interactions, further stabilizing the crystal packing. These interactions have been observed in the crystal structures of related compounds containing tert-butyl groups. The primary source of attraction in these interactions is typically dispersion forces.

Halogen Bonding and Other Weak Interactions

While hydrogen bonding is the dominant force in the self-assembly of many carboxylic acids and pyridine derivatives, halogen bonding (XB) has emerged as a critical tool for directing crystal packing. In the context of 2,6-Dipivalamidopyridine-3-carboxylic acid, the pyridine nitrogen and the carbonyl oxygen atoms of the pivalamide (B147659) groups are potent halogen bond acceptors. acs.orgoup.com Co-crystallization with halogen bond donors, such as dihalotetrafluorobenzenes, can lead to predictable supramolecular synthons. oup.com

The competition and cooperation between hydrogen and halogen bonds are crucial in determining the final architecture. mdpi.com For instance, in co-crystals of halogenated pyridines and carboxylic acids, the robust O-H···N hydrogen-bonded heterosynthon often forms first. acs.org Halogen bonds can then act as a secondary interaction, linking these primary synthons into higher-order structures. The strength of the halogen bond (I > Br > Cl) can influence whether it successfully competes with or replaces a potential hydrogen bond. mdpi.comacs.org

In structures involving 2,6-Dipivalamidopyridine-3-carboxylic acid, one could anticipate the formation of halogen bonds to the amide carbonyl oxygen atoms. Studies on related systems have shown that I···Ocarbonyl interactions are a recurring and stable motif. acs.org The bulky pivaloyl groups, while sterically hindering, also provide the carbonyl acceptors for these interactions, which can be used to engineer specific packing arrangements. Other weak interactions, such as C-H···O and π-π stacking, would further stabilize the resulting crystal lattices. mdpi.com

Design and Formation of Supramolecular Architectures

The specific arrangement of functional groups in 2,6-Dipivalamidopyridine-3-carboxylic acid allows for its use as a versatile building block (tecton) in the design of extended supramolecular structures.

One-, Two-, and Three-Dimensional Supramolecular Networks

The formation of extended networks is a hallmark of pyridine carboxylic acids. Pyridine-2,6-dicarboxylic acid, for example, forms a one-dimensional supramolecular structure through strong, symmetric double hydrogen bonds. nih.gov For 2,6-Dipivalamidopyridine-3-carboxylic acid, the primary interaction for forming extended networks is the highly reliable supramolecular heterosynthon between the carboxylic acid group and the pyridine nitrogen of a neighboring molecule. acs.org This O-H···N interaction typically leads to the formation of linear chains or tapes.

Self-Assembly of Metallo-Supramolecular Structures (e.g., Cages, Macrocycles)

Coordination-driven self-assembly is a powerful method for constructing discrete, well-defined architectures like macrocycles and cages. qucosa.de This approach relies on the use of ligands with specific geometric properties and metal ions with defined coordination preferences. 2,6-Dipivalamidopyridine-3-carboxylic acid is an example of a low-symmetry ligand, the use of which is a sophisticated strategy for creating more intricate and functional metallo-supramolecular species. nih.goviulm.it

The compound offers multiple potential coordination sites: the pyridine nitrogen, the carboxylate group (upon deprotonation), and the two amide carbonyl oxygens. This allows for various binding modes. For example, using the pyridine nitrogen and the carboxylate group as the primary binding sites could facilitate the formation of metallamacrocycles with transition metals. The bulky pivalamide groups would project from the plane of the resulting macrocycle, potentially creating a cavity capable of encapsulating guest molecules. The synthesis of such structures often involves the reaction of the ligand with metal salts, where the final architecture is influenced by the metal's coordination geometry, the ligand-to-metal ratio, and reaction conditions. qucosa.de

Co-crystallization Strategies for Tuning Solid-State Structures

Co-crystallization is a prominent strategy in crystal engineering to modify the physicochemical properties of a solid without altering its chemical composition. This is achieved by combining two or more different neutral molecules in a single crystal lattice.

For 2,6-Dipivalamidopyridine-3-carboxylic acid, co-crystallization provides a powerful avenue to create a diverse range of solid forms. The most predictable strategy involves exploiting the robust carboxylic acid···pyridine heterosynthon. acs.orgnih.gov By choosing co-formers that contain complementary functional groups, a variety of supramolecular assemblies can be targeted.

For example, co-crystallization with other pyridine-containing molecules can lead to structures held together by carboxylic acid homodimers and N-H···Npy hydrogen bonds. Conversely, co-crystallization with other carboxylic acids (e.g., dicarboxylic acids) can generate extended ribbon or sheet structures, where the dicarboxylic acid acts as a linker between molecules of 2,6-Dipivalamidopyridine-3-carboxylic acid. mdpi.com The choice of co-former can be guided by analyzing supramolecular synthons and their relative stability.

A common method for preparing co-crystals is slow evaporation from a solution containing stoichiometric amounts of the target compound and the co-former. mdpi.comyu.edu.jo The table below summarizes potential co-crystallization strategies and the expected primary interactions.

| Co-former Type | Example Co-former | Expected Primary Supramolecular Synthon | Resulting Architecture |

| Dicarboxylic Acid | Adipic Acid | O-H···Npy (heterosynthon) | 1D Chains, 2D Sheets |

| Diamide | Terephthalamide | O-H···O=C (heterosynthon) | Chains, Sheets |

| Halogen Bond Donor | 1,4-Diiodotetrafluorobenzene | C-I···O=C (halogen bond) | Linked Dimers/Chains |

| Aminopyrimidine | 2-Aminopyrimidine | O-H···Npyrimidine (heterosynthon) | Dimers, Tetramers |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,6-Dipivalamidopyridine-3-carboxylic Acid. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of pyridine-amides, DFT calculations, often employing basis sets like 6-311+G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net The electronic structure of 2,6-Dipivalamidopyridine-3-carboxylic Acid, including the distribution of electrons and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), can be thoroughly analyzed. This analysis is critical for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively. The pyridine (B92270) nitrogen and the oxygen atoms of the amide and carboxylic acid groups are typically key sites for molecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can aid in the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. While DFT methods can provide reasonably accurate predictions with root mean square errors of 0.2–0.4 ppm for ¹H shifts, recent advancements in machine learning, particularly Graph Neural Networks (GNNs), have shown even greater accuracy, with mean absolute errors below 0.10 ppm in some cases. nih.gov For 2,6-Dipivalamidopyridine-3-carboxylic Acid, such predictions would be invaluable for assigning the signals in an experimental spectrum to specific protons and carbon atoms within the molecule.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of 2,6-Dipivalamidopyridine-3-carboxylic Acid can also be calculated using DFT. These calculations help in the assignment of the various vibrational modes of the molecule, such as the stretching and bending of the C=O, N-H, and C-N bonds in the amide and carboxylic acid groups, as well as the vibrations of the pyridine ring. For instance, in a related compound, pyridine-2,6-dicarbonyl dichloride, DFT calculations were used to assign the observed FT-IR and FT-Raman bands to specific normal modes of the molecule. researchgate.net

A hypothetical table of predicted vibrational frequencies for key functional groups is presented below, based on typical ranges observed for similar molecules.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3500-2500 |

| Amide N-H | Stretching | 3400-3200 |

| Carboxylic Acid C=O | Stretching | 1720-1680 |

| Amide C=O | Stretching (Amide I) | 1680-1630 |

| Amide N-H | Bending (Amide II) | 1550-1510 |

| Pyridine Ring | C=C, C=N Stretching | 1600-1450 |

Calculation of Energetics of Molecular Conformations and Isomerization Pathways

The pivaloyl groups in 2,6-Dipivalamidopyridine-3-carboxylic Acid introduce a degree of conformational flexibility due to rotation around the C-N bonds of the amide linkages. Quantum chemical calculations can be employed to determine the relative energies of different stable conformations (rotamers). By systematically rotating the dihedral angles of the pivalamido groups and the carboxylic acid group, a potential energy surface can be mapped out to identify the global minimum energy structure and other low-energy conformers.

Furthermore, these calculations can elucidate the energy barriers for isomerization between different conformations. This information is crucial for understanding the molecule's dynamic behavior in different environments. The presence of intramolecular hydrogen bonds, for example between the amide N-H and the carboxylic acid oxygen or the pyridine nitrogen, can significantly influence the stability of certain conformations.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution or in the formation of larger assemblies.

Investigation of Solution-Phase Behavior and Conformational Flexibility

Molecular dynamics simulations can model the behavior of 2,6-Dipivalamidopyridine-3-carboxylic Acid in various solvents. These simulations track the movements of the solute and solvent molecules over time, providing a detailed picture of the solvation shell and the intermolecular interactions, such as hydrogen bonding with solvent molecules.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules in solution. By simulating the molecule for a sufficient duration, the different accessible conformations and the transitions between them can be observed. This provides a more realistic understanding of the molecule's flexibility compared to the static picture from quantum chemical calculations. For functionalized 2-pyridone-3-carboxylic acids, MD simulations have been used to study their stabilization within biological target sites. nih.govresearchgate.net

Modeling of Self-Assembly Processes and Molecular Recognition Events

Pyridine-amide derivatives are known to participate in self-assembly processes, forming well-ordered supramolecular structures through non-covalent interactions like hydrogen bonding and π-stacking. nih.gov MD simulations are a powerful tool to model these processes. By simulating a system containing multiple molecules of 2,6-Dipivalamidopyridine-3-carboxylic Acid, it is possible to observe how they aggregate and organize into larger structures.

These simulations can reveal the key intermolecular interactions that drive the self-assembly and the preferred packing arrangements. For instance, the amide groups can form strong intermolecular hydrogen bonds, leading to the formation of tapes or sheets, which can then stack through π-π interactions between the pyridine rings. The carboxylic acid group can also participate in hydrogen bonding, potentially leading to the formation of dimeric structures. Understanding these self-assembly processes is crucial for the design of new materials with desired properties. Studies on other amide-functionalized molecules have shown how hydrogen bonding and π-stacking compete to direct the self-assembly into columnar liquid crystal phases. nih.gov

Computational Studies of Metal-Ligand Interactions

Computational chemistry offers a powerful lens through which to examine the coordination behavior of 2,6-Dipivalamidopyridine-3-carboxylic acid with various metal ions. Such studies are pivotal in predicting the geometry, stability, and electronic nature of the resulting metal complexes, which is crucial for their application in catalysis, materials science, and medicinal chemistry.

The interaction between 2,6-Dipivalamidopyridine-3-carboxylic acid and a metal center can be meticulously analyzed using computational techniques. The ligand typically coordinates to a metal ion through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, acting as a tridentate ligand. ajol.info The bulky pivalamido groups at the 2 and 6 positions exert significant steric hindrance, which can influence the coordination environment and the stability of the resulting complex.

Bonding analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can elucidate the nature of the metal-ligand bonds. These calculations can quantify the extent of covalent and electrostatic contributions to the bonding, providing a detailed picture of the electronic interactions.

Ligand Field Theory (LFT) calculations can be employed to understand the electronic structure and properties of the metal complexes, particularly for transition metal ions. These calculations help in predicting the d-orbital splitting patterns, which in turn determine the magnetic properties, electronic spectra (UV-Vis), and reactivity of the complexes. For instance, the coordination of the pyridine nitrogen and carboxylate oxygens to a metal ion creates a specific ligand field that dictates the energetic arrangement of the metal's d-orbitals.

Computational modeling is instrumental in predicting the preferred coordination geometries of metal complexes of 2,6-Dipivalamidopyridine-3-carboxylic acid. Density Functional Theory (DFT) is a widely used method for geometry optimization, allowing for the determination of the most stable three-dimensional arrangement of the ligand around the metal center. nih.gov The steric demands of the pivalamido groups are expected to play a crucial role in defining the coordination sphere, potentially leading to distorted geometries to accommodate these bulky substituents.

Table 1: Predicted Coordination Properties and Stability of a Generic Metal Complex with 2,6-Dipivalamidopyridine-3-carboxylic Acid

| Property | Predicted Characteristic | Influencing Factors |

| Coordination Geometry | Distorted octahedral or square pyramidal | Steric hindrance from pivalamido groups, nature of the metal ion, and presence of other ligands. |

| Stability Constant (log K) | High | Chelate effect from tridentate binding, electronic properties of the metal ion. |

Bioisosterism and Structure-Activity Relationship (SAR) at a Chemical-Structural Level

The structural features of 2,6-Dipivalamidopyridine-3-carboxylic acid are key to its potential biological activity. Understanding the role of its core scaffold and substituents is crucial for the rational design of new chemical entities.

The pyridine carboxylic acid scaffold is a well-established bioisostere for other chemical groups in medicinal chemistry. nih.gov Bioisosterism is a strategy used to modify a lead compound by replacing a group of atoms with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. mdpi.com

The pyridine ring, being electron-deficient and aromatic, can participate in π-π stacking and hydrogen bonding interactions with biological targets. nih.gov The carboxylic acid group provides a key interaction point, often acting as a hydrogen bond donor and acceptor, and can coordinate with metal ions in metalloenzymes. nih.gov In the context of drug design, the pyridine carboxylic acid moiety can be considered a bioisosteric replacement for a benzoic acid group, often leading to improved cell-based activity. nih.gov There are three isomers of pyridine carboxylic acid: picolinic acid, nicotinic acid, and isonicotinic acid, each with the carboxylic acid group at a different position on the pyridine ring. wikipedia.org

The substituents on the pyridine ring have a profound impact on the electronic properties of the molecule, which in turn influences its reactivity and potential for use as a chemical probe. rsc.org Structure-activity relationship (SAR) studies are essential for understanding how these substituents affect biological activity. nih.gov

The two pivalamido groups at the 2 and 6 positions of the pyridine ring in 2,6-Dipivalamidopyridine-3-carboxylic acid are electron-donating and sterically bulky. These groups can influence the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. The electron-donating nature of the amide groups can increase the electron density on the pyridine ring, potentially affecting its interaction with biological targets.

For the design of chemical probes, modulating the electronic properties is key. The introduction of different substituents can alter the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for chemical reactivity and interactions. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can tune the molecule's properties for specific applications. mdpi.com Quantum-chemical descriptors can be used to analyze and design new derivatives with desired electronic and reactivity profiles. rsc.org The 2,6-disubstituted pyridine moiety has been identified as a key component in designing molecules that can inhibit protein aggregation, a process implicated in several diseases. nih.gov

Potential Applications in Catalysis and Advanced Materials Non Biological Context

Ligands in Organometallic Catalysis

The design of ligands is a cornerstone of modern organometallic catalysis, dictating the reactivity and selectivity of metal centers. The structural motifs of 2,6-Dipivalamidopyridine-3-carboxylic acid make it an intriguing ligand scaffold.

While direct studies on chiral catalysts incorporating 2,6-Dipivalamidopyridine-3-carboxylic acid are not extensively documented, the principles of chiral ligand design provide a strong basis for its potential. The introduction of chirality, for instance by using chiral amines to form amide derivatives from the carboxylic acid, could create a stereochemically defined pocket around a coordinated metal center. This approach is analogous to the use of other chiral pyridine-based ligands in asymmetric catalysis. The sterically demanding pivaloyl groups are anticipated to play a crucial role in creating a specific chiral environment, potentially leading to high enantioselectivity in catalytic transformations. The development of such catalysts is a promising area for future research.

The coordination of 2,6-Dipivalamidopyridine-3-carboxylic acid to a metal center can modulate its catalytic activity. The pyridine (B92270) nitrogen and the carboxylic acid group can act as a bidentate chelate, forming a stable complex with various transition metals. The bulky pivalamido groups can influence the substrate approach and the stability of the catalytic species. This is particularly relevant in cross-coupling reactions where ligand steric and electronic properties are paramount for efficient catalysis. Although specific examples for this particular ligand are sparse in the literature, related 2,6-disubstituted pyridine ligands have been shown to be effective in palladium-catalyzed C-H functionalization reactions. nih.gov

Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers.

The bifunctional nature of 2,6-Dipivalamidopyridine-3-carboxylic acid, with its pyridine nitrogen and carboxylic acid group, makes it an excellent candidate for a bridging ligand in the construction of coordination polymers and MOFs. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), while the pyridine nitrogen provides an additional coordination site. This can lead to the formation of extended one-, two-, or three-dimensional structures. The presence of the amide functionalities also introduces the possibility of hydrogen bonding interactions, which can further direct the assembly of the framework and enhance its stability. Studies on related aminopyridine carboxylic acids have demonstrated their utility in forming diverse coordination polymer structures. nih.gov

The bulky pivaloyl groups of the ligand are expected to have a significant impact on the properties of the resulting MOFs. These groups can influence the size and shape of the pores within the framework, which is critical for applications such as gas storage and separation. By occupying significant space, they can create specific void environments accessible to guest molecules. Furthermore, the hydrophobic nature of the pivaloyl groups can impart hydrophobicity to the pores, which can be advantageous for certain applications. The functionalization of linkers in MOFs is a well-established strategy for tuning their properties, and the unique features of 2,6-Dipivalamidopyridine-3-carboxylic acid offer a promising avenue for creating new materials with tailored characteristics. nih.govbohrium.comresearchgate.netnih.gov

Building Blocks for Functional Molecules and Molecular Devices

Beyond its role as a ligand, 2,6-Dipivalamidopyridine-3-carboxylic acid can serve as a versatile building block for the synthesis of more complex functional molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or acid chlorides, opening up a wide range of synthetic possibilities. For instance, coupling with other functional units could lead to the creation of molecular sensors, switches, or components for molecular electronic devices. The rigid pyridine core provides a stable platform for the attachment of various functionalities in a well-defined spatial arrangement.

Design of Chemical Probes for Research Applications

There is currently no available research in the public domain that describes the design or use of 2,6-Dipivalamidopyridine-3-carboxylic Acid as a chemical probe. The synthesis and functional application of this compound for such purposes have not been reported in peer-reviewed scientific literature.

Development of Chemosensors for Ion Recognition

Similarly, the development of chemosensors based on 2,6-Dipivalamidopyridine-3-carboxylic Acid for the recognition of ions has not been documented. The specific structural and electronic properties that would be conferred by the dipivalamido and carboxylic acid functional groups on the pyridine ring in the context of ion sensing remain uninvestigated in published studies.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2,6-Dipivalamidopyridine-3-carboxylic Acid and its derivatives is a foundational area for future exploration. While general methods for the functionalization of pyridine (B92270) rings are established, the development of novel synthetic routes with enhanced efficiency and selectivity for this specific compound is paramount. Future research should focus on methodologies that offer high yields, utilize readily available starting materials, and proceed under mild reaction conditions.

One promising avenue is the adaptation of one-pot synthesis protocols. For instance, researchers have developed one-pot methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives by reacting pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates, which are then converted to the desired pyridine products. oist.jp Investigating similar multicomponent reaction strategies for the synthesis of 2,6-Dipivalamidopyridine-3-carboxylic Acid could significantly streamline its production.

Furthermore, exploring alternative coupling and amidation reactions could lead to more efficient syntheses. The condensation of acyl chlorides with aromatic amines is a common method for preparing pyridine-2,6-dicarboxamides. mdpi.com Future studies could optimize this approach for the introduction of the pivalamido groups, potentially through the use of advanced catalytic systems to improve selectivity and reduce reaction times. The synthesis of related quinoline-3-carboxylic acids has also been achieved through various cyclization and functionalization reactions, which could inspire new synthetic pathways. nih.gov

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Identification of suitable catalysts and reaction conditions for the specific target molecule. |

| Advanced Catalytic Amidation | High selectivity, mild reaction conditions, potential for asymmetric synthesis. | Screening of novel catalysts (e.g., transition metal-based) for the amidation step. |

| Functionalization of Pre-formed Pyridine Cores | Stepwise control over substitution patterns. | Development of selective C-H activation and functionalization methods for the pyridine ring. |

Exploration of Diverse Metal Coordination and Multi-nuclear Complexes

The presence of multiple coordination sites—the pyridine nitrogen, the amide carbonyl oxygens, and the carboxylic acid group—makes 2,6-Dipivalamidopyridine-3-carboxylic Acid an excellent candidate for the construction of diverse metal complexes. The parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), is a well-known versatile multidentate ligand that forms stable complexes with a wide range of metal ions, leading to interesting topologies and properties. ajol.info

Future research should systematically explore the coordination chemistry of 2,6-Dipivalamidopyridine-3-carboxylic Acid with various transition metals, lanthanides, and actinides. The bulky pivalamido groups are expected to exert significant steric influence, potentially leading to complexes with unusual coordination geometries and reactivities. The synthesis and characterization of mononuclear complexes will be the initial step, followed by the exploration of conditions that favor the formation of multi-nuclear complexes and coordination polymers.

The study of pyridine-2,6-dithiocarboxylic acid and its metal complexes as inhibitors of metallo-β-lactamases highlights the potential for designing bioactive metal complexes. nih.govnih.gov Similarly, investigating the biological activities of metal complexes of 2,6-Dipivalamidopyridine-3-carboxylic Acid could be a fruitful area of research.

| Metal Ion Class | Potential Research Goals | Anticipated Properties |

| Transition Metals (e.g., Fe, Co, Ni, Cu, Zn) | Synthesis of mononuclear and polynuclear complexes; investigation of magnetic and catalytic properties. | Catalytic activity in organic transformations, interesting magnetic phenomena, potential as antimicrobial agents. |